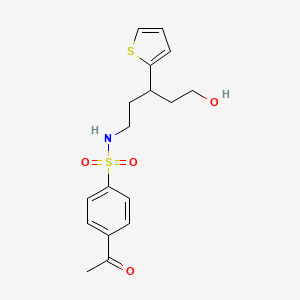

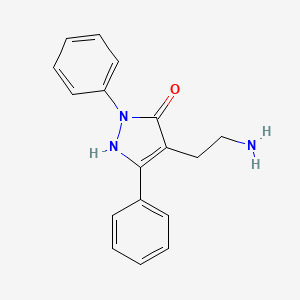

![molecular formula C27H20O3 B2644024 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate CAS No. 331460-84-5](/img/structure/B2644024.png)

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate” is a chemical compound with the molecular formula C27H20O3 . It is offered by various suppliers for research purposes .

Molecular Structure Analysis

The molecular structure of “4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate” consists of 27 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 392.45 .Scientific Research Applications

Carbonylation Processes

- Carbonylation of Arylmethanol Analogs : The carbonylation of benzyl alcohol and its analogs, including arylmethanol derivatives, is catalyzed by palladium complexes. This process is useful for preparing compounds like 2-naphthaleneacetic acid and 3-isochromanone. The reaction involves several steps, including the formation of benzyl iodide, oxidative addition, CO insertion, and hydrolysis to form phenylacetic acid (Lin & Yamamoto, 1998).

Photochemistry and Photolytic Reactions

- Photochemical Reactions of Substituted Esters : The photolysis of substituted 1-naphthylmethyl esters results in the formation of radical pairs and ion pairs. These reactions are significant in understanding the photochemical behavior of complex organic molecules (DeCosta & Pincock, 1993).

Histochemical Techniques

- Use in Histochemical Reagents : Complex naphthols and related compounds have been found to be useful for demonstrating tissue oxidase activity. These compounds, due to their complex structures, can be essential in histochemical studies (Burstone, 1959).

Organic Synthesis

- Palladium-Catalyzed Reactions : Palladium-catalyzed reactions involving arylmethanol analogs are significant for preparing various complex organic compounds, including 2-naphthaleneacetic acid and 3-isochromanone (Lin & Yamamoto, 1997).

- Arylation of Pyridines : Phenyl tosylates have been used for the arylation of pyridines, indicating the versatility of these compounds in organic synthesis (Dai et al., 2013).

Catalysis and Chemical Transformations

- Preparation of Ruthenium Catalysts : The reaction of 1-naphthylamine with compounds like ethyl benzoylacetate can lead to the creation of catalysts for various chemical reactions, including ketone reduction (Facchetti et al., 2016).

properties

IUPAC Name |

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O3/c28-26(24-14-13-22-8-4-5-9-23(22)19-24)17-12-20-10-15-25(16-11-20)30-27(29)18-21-6-2-1-3-7-21/h1-17,19H,18H2/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLHQYBEPCYDDH-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2643944.png)

![1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2643947.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)

![4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2643949.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2643953.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2643958.png)

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)